

Application Notes and Protocols: Dihydrodiol-Ibrutinib-d5 as an Internal Standard in Bioanalysis

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Compound of Interest		
Compound Name:	Dihydrodiol-Ibrutinib-d5	
Cat. No.:	B12386538	Get Quote

Introduction

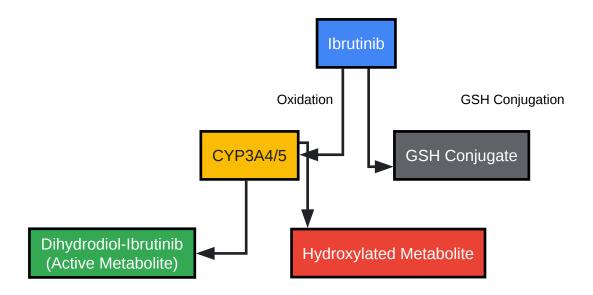
Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), is a cornerstone in the treatment of various B-cell malignancies.[1][2][3] Accurate quantification of ibrutinib and its primary active metabolite, dihydrodiol-ibrutinib, in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[1][2] [4] The use of a stable isotope-labeled internal standard is paramount for achieving the required accuracy and precision in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. This application note details the use of **Dihydrodiol-Ibrutinib-d5** as a suitable internal standard for the simultaneous quantification of ibrutinib and dihydrodiol-ibrutinib in plasma.

Ibrutinib is primarily metabolized by cytochrome P450 (CYP) 3A4/5 to form several oxidative metabolites, with dihydrodiol-ibrutinib (PCI-45227 or M37) being a major active metabolite.[3][5] [6] Given that both parent drug and active metabolite contribute to the overall therapeutic effect, their combined quantification is often necessary. A stable isotope-labeled version of the metabolite, **Dihydrodiol-Ibrutinib-d5**, serves as an ideal internal standard as it closely mimics the analytical behavior of the endogenous analyte, co-eluting chromatographically and exhibiting similar ionization efficiency, thus compensating for matrix effects and variations in sample processing.[7]



Metabolic Pathway of Ibrutinib

Ibrutinib undergoes extensive metabolism, primarily mediated by CYP3A4/5 enzymes in the liver.[3][5][6] One of the main metabolic routes involves the epoxidation of the ethylene group followed by hydrolysis to form the dihydrodiol metabolite (PCI-45227).[5] This metabolite retains inhibitory activity against BTK, although to a lesser extent than the parent compound.[5] Another significant metabolic pathway is the hydroxylation of the phenyl group.[5] Additionally, ibrutinib can undergo glutathione (GSH) conjugation, which represents an extrahepatic clearance pathway.[3][8][9]



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Figure 1: Simplified metabolic pathway of Ibrutinib.

Experimental Protocols

This section outlines a typical protocol for the quantification of ibrutinib and dihydrodiol-ibrutinib in human plasma using **Dihydrodiol-Ibrutinib-d5** as an internal standard. The method is based on protein precipitation followed by LC-MS/MS analysis.

- 1. Materials and Reagents
- Analytes: Ibrutinib, Dihydrodiol-Ibrutinib
- Internal Standard: Dihydrodiol-Ibrutinib-d5 (assuming availability from a commercial vendor or custom synthesis)



- Solvents: Acetonitrile (ACN) and Methanol (MeOH) of LC-MS grade, Formic acid
- Reagents: Ammonium formate
- Biological Matrix: Blank human plasma
- 2. Stock and Working Solutions Preparation
- Stock Solutions (1 mg/mL): Prepare individual stock solutions of ibrutinib, dihydrodiolibrutinib, and Dihydrodiol-Ibrutinib-d5 in methanol.
- Working Solutions: Prepare serial dilutions of the analytes in a mixture of ACN and water
 (1:1, v/v) to create calibration standards and quality control (QC) samples.
- Internal Standard Working Solution: Dilute the **Dihydrodiol-Ibrutinib-d5** stock solution in ACN to a final concentration (e.g., 50 ng/mL).
- 3. Sample Preparation
- Aliquot 50 μL of plasma samples (calibration standards, QCs, and unknown samples) into a 96-well plate.
- Add 150 μL of the internal standard working solution in acetonitrile to each well.
- Vortex the plate for 2 minutes to precipitate proteins.
- Centrifuge the plate at 4000 rpm for 10 minutes.
- Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
- 4. LC-MS/MS Conditions
- Liquid Chromatography:
 - Column: ACQUITY UPLC HSS T3 column (2.1×50 mm, 1.8 μm) or equivalent.[10][11][12]
 - Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.[10][11][12]
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.[10][11]

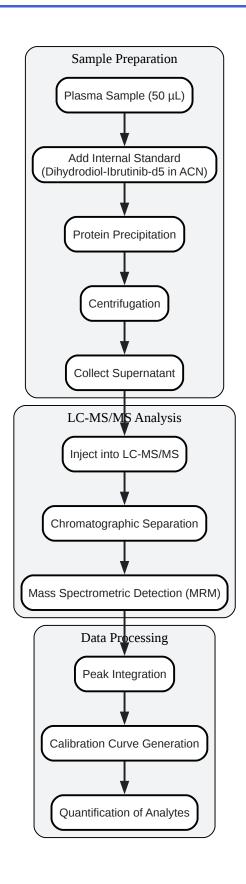


- Flow Rate: 0.5 mL/min.[10]
- Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by reequilibration.
- Injection Volume: 5 μL.
- · Tandem Mass Spectrometry:
 - Ionization Mode: Positive electrospray ionization (ESI+).
 - Multiple Reaction Monitoring (MRM) Transitions:
 - Ibrutinib: m/z 441.1 → 304.2[10][11][13]
 - Dihydrodiol-Ibrutinib: m/z 475.2 → 304.2[10][11][13]
 - **Dihydrodiol-Ibrutinib-d5** (IS): The exact transition would be determined by the deuteration pattern, but a hypothetical transition could be m/z 480.2 → 309.2. For Ibrutinib-d5, a common transition is m/z 446.2 → 309.2.[10][11][13]

Bioanalytical Workflow

The overall workflow for the bioanalysis of ibrutinib and its dihydrodiol metabolite using **Dihydrodiol-Ibrutinib-d5** as an internal standard is a streamlined process designed for high-throughput analysis.





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